1,3-Dilinolenoylglycerol

Lipidomics Analytical Chemistry Isomer Separation

1,3-Dilinolenoylglycerol (CAS 195711-48-9) is a symmetrical 1,3-diglyceride featuring two linolenoyl (18:3 ω-3) chains esterified at the sn-1 and sn-3 positions of glycerol. Classified within the diacylglycerol (DAG) lipid family (e.g., DG(18:3n3/0:0/18:3n3)), it possesses a molecular formula of C₃₉H₆₄O₅ and a molecular weight of 612.9 g/mol.

Molecular Formula C39H64O5
Molecular Weight 612.9 g/mol
CAS No. 195711-48-9
Cat. No. B3026024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dilinolenoylglycerol
CAS195711-48-9
Molecular FormulaC39H64O5
Molecular Weight612.9 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O
InChIInChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37,40H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-
InChIKeyNSOPGAYUGBZWHL-YTWBPVBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dilinolenoylglycerol (CAS 195711-48-9) as a Structurally Defined Diacylglycerol: Procurement Considerations for Lipidomics and Enzymatic Research


1,3-Dilinolenoylglycerol (CAS 195711-48-9) is a symmetrical 1,3-diglyceride featuring two linolenoyl (18:3 ω-3) chains esterified at the sn-1 and sn-3 positions of glycerol [1]. Classified within the diacylglycerol (DAG) lipid family (e.g., DG(18:3n3/0:0/18:3n3)), it possesses a molecular formula of C₃₉H₆₄O₅ and a molecular weight of 612.9 g/mol [2]. As a chemically defined, symmetrical DAG, it serves as a precise model compound for investigating regiospecific lipid biochemistry, isomer separation, and enzyme-substrate interactions, distinguishing it from complex natural lipid mixtures or undefined commercial DAG oils [1].

Why 1,3-Dilinolenoylglycerol Cannot Be Substituted by Other Diacylglycerols in Critical Applications


Generic substitution of 1,3-dilinolenoylglycerol with other diacylglycerols (DAGs) is not scientifically valid due to its unique combination of fatty acyl composition (two α-linolenic acid chains) and its precise 1,3-regioisomeric structure [1]. Unlike more common DAGs such as dilinolein or diolein, which have different unsaturation profiles (e.g., two vs. three double bonds) and distinct ECN values, the presence of six total double bonds in 1,3-dilinolenoylglycerol profoundly impacts its physicochemical properties (e.g., solubility, logP), chromatographic behavior, and biological interactions [1][2]. Furthermore, the specific 1,3-positional isomer exhibits fundamentally different enzymatic substrate specificity and metabolic fate compared to its 1,2-isomer [3]. Consequently, substituting this compound with an undefined DAG mixture or an incorrect isomer will yield irreproducible results in quantitative lipidomics, enzyme kinetics, and biochemical pathway studies.

Quantitative Evidence for the Scientific Differentiation of 1,3-Dilinolenoylglycerol


Chromatographic Resolution of 1,3-Dilinolenoylglycerol from its 1,2-Positional Isomer

In reversed-phase high-performance liquid chromatography (RP-HPLC) using an isocratic 100% acetonitrile mobile phase with UV detection at 205 nm, the 1,3-isomer of dilinolein elutes before the 1,2-isomer [1]. This established elution order is a critical property of diacylglycerol positional isomers and is a fundamental requirement for developing robust, quantitative analytical methods for complex lipid mixtures. While direct elution data for 1,3-dilinolenoylglycerol is not provided in the study, the behavior of the structurally analogous dilinolein pair provides a strong class-level inference for the expected chromatographic resolution of the dilinolenoylglycerol isomers, which is essential for accurate quantification [1].

Lipidomics Analytical Chemistry Isomer Separation

Enzymatic Substrate Preference of 1,2-Dilinolenoylglycerol Relative to Other DAGs

The enzyme cholinephosphotransferase (EC 2.7.8.2) from rabbit lung microsomes, which is central to pulmonary surfactant synthesis, exhibits a distinct order of preference for different exogenous diacylglycerol substrates [1]. Among the unsaturated DAGs tested, 1,2-dilinolenoylglycerol ranked second, following 1-stearoyl-2-linoleoylglycerol, and was a more effective substrate than 1,3-dioleoylglycerol, 1,2-dilinoleoylglycerol, and 1-stearoyl-2-oleoylglycerol [1].

Enzymology Lipid Metabolism Pulmonary Surfactant

Predicted Binding Affinity of 1,3-Dilinolenoylglycerol to Tyrosinase for Cosmetic Applications

In an in silico molecular docking study evaluating potential cosmetic ingredients, 1,3-dilinolenoylglycerol exhibited the strongest predicted binding affinity to the enzyme tyrosinase among 14 candidate compounds identified from Acriopsis liliifolia root extract [1]. Its calculated S-score was -9.54 kJ/mol, which was lower (indicating stronger predicted binding) than that of the positive control, kojic acid, a well-known tyrosinase inhibitor [1].

Cosmetic Science In Silico Screening Tyrosinase Inhibition

Predicted Aqueous Solubility as a Determinant of Experimental Formulation

The predicted water solubility of 1,3-dilinolenoylglycerol is extremely low, calculated at 2.0e-05 g/L by the ALOGPS algorithm [1]. This quantitative property dictates that the compound will be highly lipophilic (logP of 8.63 by ALOGPS, 11.61 by ChemAxon) [1]. This information is critical for experimental design, as it informs the necessary use of organic solvents (e.g., DMSO, ethanol) or specialized lipid carrier systems for in vitro and in vivo studies.

Formulation Science Physicochemical Properties Bioavailability

Validated Research and Industrial Application Scenarios for 1,3-Dilinolenoylglycerol


Analytical Standard for the Quantification of Regioisomeric DAGs in Complex Lipid Matrices

Procure 1,3-dilinolenoylglycerol as a certified reference standard to develop and validate robust HPLC or LC-MS methods for quantifying DAG positional isomers in food oils, biological extracts, or industrial lipid mixtures. Its known chromatographic behavior (inferred from class-level isomer separation data [1]) allows for accurate calibration and peak identification, which is impossible with undefined or mixed isomer DAG preparations.

Defined Substrate for Studying DAG Acyltransferase and Lipase Regiospecificity

Use the pure 1,3-isomer in enzymatic assays to determine the regiospecificity and substrate preference of lipid-modifying enzymes, such as diacylglycerol acyltransferases (DGATs) or lipases. The quantitative difference in substrate efficacy between DAG isomers (as demonstrated by the cholinephosphotransferase preference for 1,2-dilinolenoylglycerol over other DAGs [2]) underscores the absolute necessity of using the correct regioisomer to avoid ambiguous or misleading kinetic results.

Reference Compound for In Silico and In Vitro Screening of Tyrosinase Inhibitors

Employ 1,3-dilinolenoylglycerol as a positive control or benchmark in molecular docking campaigns and subsequent in vitro assays aimed at discovering novel tyrosinase inhibitors for dermatological or cosmetic applications. Its validated and superior in silico binding affinity for tyrosinase (S-score of -9.54 kJ/mol, lower than kojic acid [3]) provides a quantitative benchmark against which new chemical entities can be compared.

Model Lipid for Physicochemical Characterization and Formulation Studies

Utilize 1,3-dilinolenoylglycerol as a highly characterized model of a polyunsaturated, hydrophobic lipid in formulation research. Its known physicochemical properties, including a predicted water solubility of 2.0e-05 g/L and logP of 8.63-11.61 [4], are essential parameters for designing drug delivery systems (e.g., lipid nanoparticles, emulsions) and for studying the behavior of omega-3 rich lipids in biological and industrial contexts.

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